Diacétate de 2,5-bishydroxyméthyltétrahydrofurane

Vue d'ensemble

Description

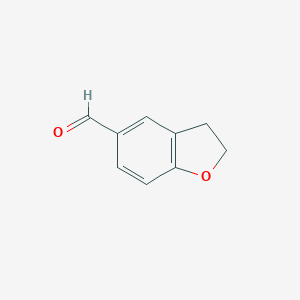

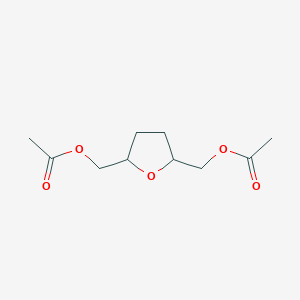

2,5-Bishydroxymethyl tetrahydrofuran diacetate, also known as 2,5-Bishydroxymethyl tetrahydrofuran diacetate, is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Bishydroxymethyl tetrahydrofuran diacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Bishydroxymethyl tetrahydrofuran diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bishydroxymethyl tetrahydrofuran diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bioraffinerie et produits chimiques biosourcés

Diacétate de 2,5-bishydroxyméthyltétrahydrofurane: est un dérivé du 2,5-bis(hydroxyméthyl)furane (BHMF), qui est un diol biosourcé stable ayant de nombreuses applications en tant que monomère pour les biomatériaux et les combustibles . Il sert d'alternative durable aux produits chimiques dérivés du pétrole, contribuant au développement d'une industrie chimique plus verte.

Synthèse des polymères

Ce composé est essentiel à la synthèse des polymères furaniques, en particulier du polyéthylène 2,5-furandicarboxylate (PEF), qui est destiné à remplacer les polymères d'origine fossile comme le polyéthylène téréphtalate (PET) . Son rôle dans la création de matériaux polymères durables est important en raison de sa biodégradabilité et de son impact environnemental réduit.

Produits chimiques fins et récepteurs artificiels

Les applications du This compound s'étendent à la synthèse de produits chimiques fins et de récepteurs artificiels. Il s'agit notamment des produits pharmaceutiques, des éthers, des cétones, des fibres artificielles et des résines, ce qui met en évidence la polyvalence du composé .

Catalyse

En catalyse, ce composé peut être utilisé pour développer de nouveaux systèmes catalytiques, notamment en coordonnant les ions métalliques avec le lignosulfonate, un matériau résiduaire de l'industrie papetière. Cette application met en évidence le potentiel du This compound pour améliorer la durabilité des procédés catalytiques .

Additifs pour biocarburants

Le composé a été étudié pour son potentiel en tant qu'additif pour biocarburants. Par exemple, le 2,5-bis(isopropoxyméthyl)furane (BPMF), un additif pour biocarburants prometteur, peut être synthétisé par déshydratation du D-fructose en HMF, suivie d'une hydrogénation de transfert catalytique en BHMF et d'une réaction d'éthérification .

Chimie verte

Dans le cadre du mouvement de la chimie verte, le This compound contribue au développement d'approches de synthèse respectueuses de l'environnement. Il joue un rôle clé dans la transition vers des processus et des produits chimiques plus durables .

Science des matériaux

En science des matériaux, les applications du composé sont explorées dans le contexte de ses propriétés en tant que produit chimique de plateforme biosourcé dérivé de sources renouvelables. Il est utilisé dans le développement de matériaux aux propriétés améliorées telles qu'une limite d'élasticité plus élevée et des propriétés de barrière aux gaz améliorées .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is the conversion of biomass into a spectrum of marketable products and fuels . It is a key molecule derived from biomass characterized by remarkable potential as a platform chemical .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The hydrogenation of 5-Hydroxymethylfurfural (HMF) in ethanol can be selectively addressed towards 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) by properly tuning the reaction conditions . This interaction results in the highest yields of 80 and 93 mol%, respectively .

Biochemical Pathways

The affected biochemical pathway involves the conversion of 5-Hydroxymethylfurfural (HMF) into 2,5-bis(hydroxymethyl)furan (BHMF) via selective hydrogenation of the carbonyl group on HMF . This process is part of the larger biorefinery process where biomass is converted into a spectrum of marketable products and fuels .

Pharmacokinetics

It is known to be soluble in dichloromethane and ethyl acetate , which may impact its bioavailability.

Result of Action

The result of the compound’s action is the production of 2,5-bis(hydroxymethyl)furan (BHMF) or 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), depending on the reaction conditions .

Action Environment

The action of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is influenced by environmental factors such as reaction conditions and the presence of a catalyst. For instance, the hydrogenation of HMF in ethanol can be selectively addressed towards BHMF or BHMTHF by properly tuning the reaction conditions in the presence of the same commercial catalyst (Ru/C) .

Analyse Biochimique

Biochemical Properties

2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is a significant biomass-derived platform chemical . It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it is produced with high selectivity through the selective hydrogenation of 5-hydroxymethylfurfural . This process involves complex interactions with catalysts such as platinum loaded onto a graphene-like shell .

Cellular Effects

It is known that this compound plays a crucial role in the development of biodegradable materials from biomass , which suggests that it may influence cell function and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,5-Bishydroxymethyl Tetrahydrofuran Diacetate involves its interaction with various biomolecules. For instance, in the selective hydrogenation of 5-hydroxymethylfurfural, it interacts with a catalyst consisting of platinum loaded onto a graphene-like shell . This interaction leads to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that this compound is a key component in the development of biodegradable materials from biomass , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Given its role in the development of biodegradable materials from biomass , it is likely that it may have threshold effects and potentially toxic or adverse effects at high doses.

Metabolic Pathways

2,5-Bishydroxymethyl Tetrahydrofuran Diacetate is involved in various metabolic pathways. It is produced through the selective hydrogenation of 5-hydroxymethylfurfural , a process that involves various enzymes and cofactors. This process may also affect metabolic flux or metabolite levels.

Transport and Distribution

Given its role in the development of biodegradable materials from biomass , it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation.

Subcellular Localization

Given its role in the development of biodegradable materials from biomass , it may be directed to specific compartments or organelles by targeting signals or post-translational modifications.

Propriétés

IUPAC Name |

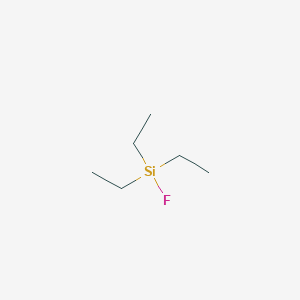

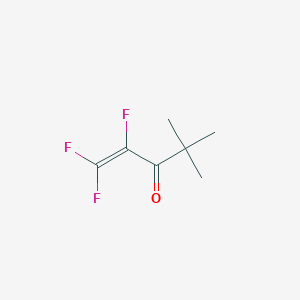

[5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKOWWAMUSQKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCC(O1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285157 | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-62-2 | |

| Record name | NSC40742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-di-o-acetyl-2,5-anhydro-3,4-dideoxyhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)

![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)